molecular formula C7H6BrN3O B12853372 6-bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

6-bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No.: B12853372
M. Wt: 228.05 g/mol
InChI Key: FCBUUCKGGJDVLV-UHFFFAOYSA-N
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Description

6-bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a heterocyclic compound that belongs to the class of triazolopyridines This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one typically involves the following steps:

  • Formation of the Triazole Ring: : The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile compound. For example, 5-methyl-1H-pyrazole-3-carboxylic acid can be reacted with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with a brominated nitrile to form the triazole ring.

  • Bromination: : The bromination of the triazole ring is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

  • Cyclization to Form the Pyridine Ring: : The final step involves the cyclization of the triazole intermediate with an appropriate aldehyde or ketone to form the fused pyridine ring, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The bromine atom in 6-bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one can undergo nucleophilic substitution reactions, where the bromine is replaced by various nucleophiles such as amines, thiols, or alkoxides.

  • Oxidation and Reduction: : The compound can undergo oxidation reactions to form various oxidized derivatives. Reduction reactions can also be performed to modify the triazole or pyridine rings.

  • Cycloaddition Reactions: : The triazole ring can participate in cycloaddition reactions, such as 1,3-dipolar cycloaddition, to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide

Properties

Molecular Formula

C7H6BrN3O

Molecular Weight

228.05 g/mol

IUPAC Name

6-bromo-5-methyl-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one

InChI

InChI=1S/C7H6BrN3O/c1-4-5(8)2-3-6-9-10-7(12)11(4)6/h2-3H,1H3,(H,10,12)

InChI Key

FCBUUCKGGJDVLV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=NNC(=O)N12)Br

Origin of Product

United States

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